molecular formula C11H12ClN3S B589154 6-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8 CAS No. 1329836-28-3

6-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8

Cat. No.: B589154
CAS No.: 1329836-28-3
M. Wt: 261.797
InChI Key: FIOIXMFNRBMCOZ-SQUIKQQTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole-d8 is a deuterated analog of 3-(piperazin-1-yl)benzo[d]isothiazole, a key intermediate in the synthesis of antipsychotic drugs such as ziprasidone . The deuterium substitution (d8) replaces eight hydrogen atoms, likely within the piperazine ring or the benzoisothiazole core, to enhance metabolic stability or serve as an internal standard in analytical studies. This isotopologue retains the structural backbone of its non-deuterated counterpart but exhibits distinct pharmacokinetic properties due to the kinetic isotope effect, which can prolong its half-life in metabolic pathways .

Properties

IUPAC Name

6-chloro-3-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-1,2-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3S/c12-8-1-2-9-10(7-8)16-14-11(9)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2/i3D2,4D2,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOIXMFNRBMCOZ-SQUIKQQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NSC3=C2C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NSC3=C2C=CC(=C3)Cl)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution with Deuterated Piperazine

The primary synthetic pathway involves a nucleophilic substitution reaction between 2,6-dichlorobenzothiazole and piperazine-d8 (octadeuterated piperazine). This method, adapted from non-deuterated analogs, ensures selective deuterium incorporation at the piperazine moiety.

Reaction Conditions :

  • Solvent : Anhydrous N,N-dimethylformamide (DMF)

  • Base : Potassium carbonate (K₂CO₃)

  • Molar Ratios : 1:1.1 (2,6-dichlorobenzothiazole : piperazine-d8)

  • Temperature : Room temperature (25°C)

  • Duration : 4 hours

Procedure :

  • 2,6-Dichlorobenzothiazole (1.07 g, 5.24 mmol) is dissolved in dry DMF (25 mL).

  • Piperazine-d8 (0.5 g, 5.8 mmol) and K₂CO₃ (2.4 g, 15.7 mmol) are added sequentially.

  • The mixture is stirred under nitrogen until completion (monitored via TLC).

  • The crude product is partitioned between ethyl acetate (EtOAc) and water, followed by organic layer extraction, drying (Na₂SO₄), and solvent evaporation.

Yield : ~95–100% (1.33 g).

ParameterValue
Starting Material2,6-Dichlorobenzothiazole
Deuterated ReagentPiperazine-d8
SolventDMF
Reaction Time4 hours
Purification MethodLiquid-liquid extraction

Post-Synthetic Deuteration Strategies

For scenarios where deuterated starting materials are limited, hydrogen-deuterium (H-D) exchange offers an alternative. This method subjects the non-deuterated analog to deuterated solvents (e.g., D₂O or deuterated methanol) under acidic or basic conditions.

Optimized Protocol :

  • Substrate : 6-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole

  • Deuterium Source : D₂O (99.9% deuterium)

  • Catalyst : Pd/C (5% w/w)

  • Conditions : 80°C, 24 hours, inert atmosphere

Deuteration Efficiency :

  • Degree of Labeling : >90% (confirmed via mass spectrometry).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors are employed, ensuring precise control over reaction parameters and minimizing deuterium loss. Key advantages include:

  • Reduced Side Reactions : Controlled residence times prevent over-deuteration.

  • Higher Throughput : Automated systems achieve batch-to-batch consistency.

Industrial Parameters :

ParameterValue
Reactor TypeMicrofluidic tubular reactor
Flow Rate10 mL/min
Temperature30°C
Pressure1.5 bar

Characterization and Quality Control

Spectroscopic Validation

  • NMR Spectroscopy :

    • ¹H NMR : Absence of proton signals at piperazine positions (δ 2.5–3.5 ppm) confirms deuterium incorporation.

    • ¹³C NMR : Peaks at 40–50 ppm correlate with deuterated carbons.

  • Mass Spectrometry :

    • Molecular Ion Peak : m/z 261.8 [M+H]⁺ (theoretical: 261.80).

Purity Assessment

  • HPLC Analysis :

    • Column : C18 reverse-phase

    • Mobile Phase : Acetonitrile/water (70:30)

    • Retention Time : 6.2 minutes

    • Purity : >98%.

Challenges and Mitigation Strategies

Deuterium Loss During Synthesis

  • Issue : Proton exchange with moisture or solvents reduces deuteration levels.

  • Solution : Use anhydrous solvents and inert atmosphere handling.

Byproduct Formation

  • Issue : Residual non-deuterated piperazine may persist.

  • Solution : Gradient elution chromatography for precise separation.

Applications of Deuterated Derivatives

The deuterated compound’s enhanced stability and NMR visibility make it invaluable for:

  • Pharmacokinetic Studies : Tracking drug metabolism without isotopic interference.

  • Mechanistic Probes : Elucidating reaction pathways in catalytic systems.

Chemical Reactions Analysis

6-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8 has several scientific research applications:

    Chemistry: Used as a reference standard in NMR spectroscopy to study reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace the pathways of drug metabolism and to study enzyme-catalyzed reactions.

    Medicine: Utilized in the development of diagnostic imaging agents and in the study of pharmacokinetics and pharmacodynamics of drugs.

    Industry: Applied in the development of new materials and in environmental studies to detect pollutants.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8 involves its interaction with specific molecular targets and pathways. The deuterium labeling allows researchers to track the compound’s behavior in biological systems using NMR spectroscopy. This helps in understanding the compound’s binding affinity, metabolic stability, and its interaction with enzymes and receptors.

Comparison with Similar Compounds

Structural Analogues from Cinnoline Derivatives

Several cinnoline-based piperazine derivatives (e.g., 9c, 10c) share structural similarities with the target compound, particularly in the chloro-substituted aromatic ring and piperazine moiety. Key differences lie in the heterocyclic core (cinnoline vs. benzoisothiazole), which influences electronic properties and binding affinities.

Table 1: Comparison of Cinnoline Derivatives and Target Compound

Compound Core Structure Substituents Yield (%) Melting Point (°C) Molecular Weight
9c () Cinnoline 6-Cl, 4-Me, Bn-piperazine 72 148–150 388.87
10c () Cinnoline 6-Cl, 4-Me, 4-FPh-piperazine 65 162–164 406.84
Target Compound (d8) Benzoisothiazole 6-Cl, d8-piperazine N/A N/A ~263.8*

*Calculated molecular weight adjusted for deuterium substitution.

Key Findings:

  • Chloro-substituted derivatives (9c, 10c) exhibit moderate to high synthetic yields (65–72%), suggesting favorable reactivity under specified conditions .
  • The benzoisothiazole core in the target compound may confer distinct solubility or stability compared to cinnoline derivatives due to differences in aromatic conjugation.

Ziprasidone-Related Compounds

The target compound is structurally related to ziprasidone intermediates, as evidenced by pharmacopeial standards (e.g., USP Ziprasidone Related Compound B). These analogs highlight the role of the benzoisothiazole-piperazine scaffold in drug development.

Table 2: Ziprasidone-Related Compounds ()

Compound Structure Features Molecular Weight Application
Ziprasidone Related Compound B 3-(Piperazin-1-yl)benzo[d]isothiazole·HCl 255.77 Intermediate for ziprasidone synthesis
Target Compound (d8) Deuterated version of Related Compound B ~263.8* Metabolic studies, analytical standards

*Deuterium substitution increases molecular weight by ~8 units.

Key Findings:

  • The non-deuterated analog (Related Compound B) is used in quality control for ziprasidone production, emphasizing the pharmacological relevance of the benzoisothiazole-piperazine scaffold .
  • Deuterated analogs like the target compound are critical for isotopic labeling in mass spectrometry, enhancing detection accuracy in pharmacokinetic assays .

Piperazine-Containing Tricyclic Derivatives

describes desmethylclozapine, a tricyclic dibenzo[b,e][1,4]diazepine with a piperazine substituent. While structurally distinct from the target compound, it shares functional similarities in piperazine utilization for biological activity modulation.

Key Contrasts :

  • Core Structure : Desmethylclozapine’s tricyclic system may enhance CNS penetration compared to the bicyclic benzoisothiazole core .
  • Deuteration Impact: The target compound’s deuterated piperazine could reduce metabolic degradation rates, unlike non-deuterated analogs like desmethylclozapine .

Biological Activity

6-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8 is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound, characterized by its unique structure, has been investigated for various therapeutic applications, particularly in antimicrobial and anticancer domains. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and case studies.

  • Molecular Formula : C₁₁H₄D₈ClN₃S
  • Molecular Weight : 261.8 g/mol
  • CAS Number : 1329836-28-3
  • Purity : >95%
PropertyValue
Molecular FormulaC₁₁H₄D₈ClN₃S
Molecular Weight261.8 g/mol
CAS Number1329836-28-3
Purity>95%

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives, including this compound. These compounds have been shown to exhibit significant activity against various bacterial strains.

Case Study: Antibacterial Screening

A study conducted on benzothiazole derivatives demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method.

Bacterial StrainMIC (μg/mL)
Escherichia coli<29
Staphylococcus aureus<40
Bacillus subtilis<47
Candida albicans<207

The compound exhibited the strongest inhibition against E. coli, suggesting a broad-spectrum antimicrobial activity that warrants further investigation into its mechanism of action .

Anticancer Activity

The anticancer properties of benzothiazole derivatives have also been explored, with several studies indicating their potential in inhibiting tumor growth and inducing apoptosis in cancer cells.

The proposed mechanisms include:

  • Inhibition of DNA replication : Benzothiazole derivatives may interfere with the DNA synthesis pathways essential for cancer cell proliferation.
  • Apoptosis induction : These compounds can trigger programmed cell death in cancerous cells, enhancing their therapeutic efficacy.

Case Study: Cytotoxicity Evaluation

Research on various benzothiazole derivatives has shown promising results in inhibiting the growth of leukemia cell lines. Compounds similar to this compound demonstrated cytotoxic effects with IC50 values indicating effective concentrations for therapeutic use .

Pharmacokinetics and Drug Design Considerations

The pharmacokinetic profile of this compound has been assessed using computational models such as SwissADME. Key parameters include:

  • Lipophilicity (Log P) : Indicates good absorption characteristics.
  • Topological Polar Surface Area (TPSA) : Suggests favorable permeability across biological membranes.

These properties align with Lipinski's rule of five, suggesting that this compound could be a viable candidate for drug development .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 6-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole-d8 with isotopic purity?

  • Methodology : Synthesis typically involves substituting hydrogen atoms with deuterium at specific positions (e.g., aromatic rings or piperazine groups). For deuterated analogs, optimized reaction conditions (e.g., temperature, solvent polarity, and catalysts like Pd/C under D₂ gas) are critical to ensure isotopic purity. Post-synthesis, nuclear magnetic resonance (NMR) and mass spectrometry (MS) are used to confirm deuteration efficiency and positional accuracy. Contamination risks from non-deuterated intermediates require rigorous purification via column chromatography or recrystallization .
  • Data Example :

ParameterNon-deuteratedDeuterated
Molecular Weight295.8 g/mol303.9 g/mol
Key Purity Metrics>98% (HPLC)>95% deuterium incorporation (MS)

Q. How is the structural integrity of 6-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole-d8 validated?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) confirms bond lengths, angles, and stereochemistry. Complementary techniques like FT-IR and UV-Vis spectroscopy validate functional groups (e.g., C-Cl stretch at 550–600 cm⁻¹). Thermal gravimetric analysis (TGA) assesses stability under varying temperatures .

Q. What solvent systems are optimal for solubility and stability studies of this compound?

  • Methodology : Polar aprotic solvents (e.g., DMSO, DMF) are preferred for initial dissolution. Stability is tested via accelerated degradation studies (acid/base hydrolysis, oxidation) monitored by HPLC. For deuterated analogs, deuterated solvents (e.g., DMSO-d₆) minimize proton exchange in NMR analyses .

Advanced Research Questions

Q. How does deuteration impact the metabolic stability and pharmacokinetics of this compound?

  • Methodology : Comparative in vitro assays (e.g., liver microsome stability) quantify metabolic half-life differences between deuterated and non-deuterated forms. Isotopic effects slow CYP450-mediated metabolism, enhancing bioavailability. Pharmacokinetic (PK) studies in rodent models track plasma concentration-time profiles using LC-MS/MS .
  • Data Example :

MetricNon-deuteratedDeuterated
t₁/₂ (Liver Microsomes)2.1 h4.8 h
AUC₀–24 (Plasma)450 ng·h/mL890 ng·h/mL

Q. What strategies resolve contradictions in crystallographic vs. computational docking data for this compound?

  • Methodology : Discrepancies between SC-XRD (solid-state) and docking (solution-state) arise from conformational flexibility. Molecular dynamics (MD) simulations under physiological conditions (explicit solvent models) reconcile differences. Free energy perturbation (FEP) calculations refine binding affinity predictions .

Q. How are process-related impurities identified and controlled during synthesis?

  • Methodology : High-resolution LC-MS and orthogonal HPLC methods (e.g., Pharmacopeial standards) detect impurities like des-chloro analogs or incomplete piperazine substitution. Thresholds follow ICH Q3A guidelines (<0.15% for unidentified impurities). Synthetic routes are adjusted to minimize byproducts (e.g., optimizing stoichiometry or reaction time) .
  • Example Impurities :

Impurity NameStructureCAS Number
Des-chloro analog3-(Piperazin-1-yl)benzo[d]isothiazole59467-96-8
Oxidized derivative3-(Piperazin-1-yl)benzo[d]isothiazole 1-oxideSee

Q. What mechanistic insights explain its activity in receptor-binding assays?

  • Methodology : Radioligand displacement assays (e.g., ³H-labeled antagonists) determine affinity for targets like serotonin (5-HT₂A) or dopamine (D₂) receptors. Structure-activity relationship (SAR) studies correlate substituent effects (e.g., chloro vs. fluoro) with IC₅₀ values. Computational docking into receptor homology models identifies key interactions (e.g., hydrogen bonds with piperazine nitrogen) .

Methodological Notes

  • Key Tools : SHELX for crystallography , LC-MS for PK studies , and ICH guidelines for impurity control .
  • Contradictions Addressed : Isotopic synthesis routes in vs. impurity thresholds in require balancing purity with yield via iterative optimization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.